CA4P

Description

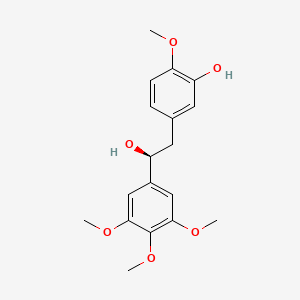

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O6 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

5-[(2S)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |

InChI |

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m0/s1 |

InChI Key |

LGZKGOGODCLQHG-ZDUSSCGKSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Combretastatin A4 Phosphate: A Technical Guide to a Potent Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A4 Phosphate (CA4P), also known as Fosbretabulin, is a water-soluble prodrug of the potent tubulin-binding agent, combretastatin A4 (CA4).[1][2] Originally isolated from the African bush willow tree, Combretum caffrum, this compound is a leading compound in the class of vascular disrupting agents (VDAs).[2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and disrupt the established tumor vasculature, leading to rapid vascular shutdown, extensive tumor necrosis, and cell death.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its study.

Mechanism of Action

This compound exerts its potent anti-tumor effects through a multi-step process that begins with its conversion to the active metabolite, CA4, and culminates in the catastrophic collapse of the tumor's blood supply.

1.1. Prodrug Conversion and Tubulin Binding:

Following systemic administration, the phosphate group of this compound is rapidly cleaved by endogenous phosphatases, converting it to the lipophilic and cytotoxic combretastatin A4 (CA4).[5] CA4 then binds to the colchicine-binding site on β-tubulin, a key component of cellular microtubules.[4] This binding event inhibits tubulin polymerization, leading to the depolymerization of existing microtubules.[1][6]

1.2. Endothelial Cell Shape Change and Vascular Disruption:

The disruption of the microtubule cytoskeleton has a profound and selective effect on activated endothelial cells lining the tumor vasculature.[7] This leads to:

-

Cytoskeletal Collapse: The loss of microtubule integrity causes the endothelial cells to lose their flattened shape and become more spherical.[4]

-

Increased Permeability: The morphological changes in endothelial cells lead to the breakdown of cell-cell junctions, resulting in increased vascular permeability.[1]

-

Vascular Shutdown: The combination of endothelial cell shape change and increased permeability leads to leakage of plasma into the tumor interstitium, an increase in interstitial pressure, and the physical collapse of blood vessels.[7] This culminates in a rapid cessation of blood flow to the tumor core.[1]

1.3. Downstream Effects:

The acute vascular shutdown triggers a cascade of events within the tumor microenvironment:

-

Hypoxia and Necrosis: Deprived of oxygen and nutrients, the tumor cells in the core undergo extensive ischemic necrosis.[1]

-

Viable Rim: A characteristic feature of VDA activity is the survival of a thin rim of tumor cells at the periphery, which are supplied by blood vessels from the surrounding normal tissue.[1][8]

Below is a diagram illustrating the signaling pathway of Combretastatin A4 Phosphate.

Caption: Mechanism of action of Combretastatin A4 Phosphate.

Preclinical and Clinical Data

The anti-tumor activity of this compound has been extensively evaluated in both preclinical models and human clinical trials.

2.1. Preclinical In Vitro and In Vivo Efficacy:

CA4 is highly cytotoxic to actively proliferating endothelial cells.[9] In vivo studies in various tumor xenograft models have consistently demonstrated the ability of this compound to induce rapid and extensive tumor necrosis.[10][11]

| Parameter | Model/Cell Line | Value | Reference |

| Plasma AUC (CA4) | MAC29 Tumor-bearing NMRI Mice | 18.4 µg·h/mL | [12] |

| Tumor AUC (CA4) | MAC29 Tumor-bearing NMRI Mice | 60.1 µg·h/mL | [12] |

| Necrotic Fraction Increase | Rat Bladder Tumors in Nude Mice | From 25% to 41% (24h post-treatment) | [7] |

| Whole Tumor Perfusion | KHT Tumor Model | Decreased at 4h, did not return to baseline | [11] |

| Tumor Periphery Perfusion | KHT Tumor Model | Decreased at 4h, returned to baseline at 24h | [11] |

2.2. Clinical Trial Data:

This compound has been investigated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with other anti-cancer agents.[1][3]

| Trial Phase | Patient Population | Key Findings | Reference |

| Phase I | Advanced Solid Malignancies | MTD established at 63 mg/m² with bevacizumab. Showed sustained reductions in tumor perfusion. | [3] |

| Phase I | Advanced Cancer | MTD ranged from 52-68 mg/m². Dose-limiting toxicities included ataxia and cardiovascular events. | [2][5] |

| Phase II (FALCON) | Non-Small Cell Lung Cancer | Increased response rate (50% vs 32%) when combined with CP and bevacizumab, but no significant OS benefit. | [4] |

| Phase II | Anaplastic Thyroid Cancer | Limited activity as a monotherapy. | [10][13] |

| Phase I (Combination) | Solid Tumors | Combination with carboplatin showed dose-limiting thrombocytopenia. | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

3.1. Endothelial Cell Tube Formation Assay:

This assay assesses the ability of a compound to disrupt the formation of capillary-like structures by endothelial cells in vitro.

Methodology:

-

Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[14] Incubate at 37°C for 30-60 minutes to allow for solidification.[15]

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired concentration of this compound or vehicle control.[16]

-

Plating: Add the cell suspension to the solidified matrix-coated wells.[15]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[15]

-

Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast microscope.[16] For quantification, cells can be pre-labeled with a fluorescent dye (e.g., Calcein AM).[14][17] Capture images and analyze parameters such as total tube length, number of nodes, and number of meshes using imaging software.[16]

Below is a diagram illustrating the workflow for the Endothelial Cell Tube Formation Assay.

Caption: Workflow of the Endothelial Cell Tube Formation Assay.

3.2. In Vivo Tumor Xenograft Model:

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor model.

Methodology:

-

Cell Preparation: Culture human tumor cells (e.g., ARO, KAT-4 for anaplastic thyroid cancer) to 70-80% confluency.[10] Harvest and resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5x10⁶ cells per 100 µL.[18]

-

Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude mice) and subcutaneously inject the cell suspension into the flank.[10][19]

-

Tumor Growth and Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.

-

Drug Administration: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) via intraperitoneal (IP) injection.[11] The control group receives a vehicle injection.

-

Efficacy Assessment: Monitor tumor growth in all groups over time.[10] At the end of the study, or at specific time points, euthanize the animals and resect the tumors for further analysis.[11]

-

Histological Analysis: Fix the resected tumors in formalin, embed in paraffin, and section for histological staining (e.g., H&E) to assess the extent of necrosis.[11] Immunohistochemical staining for markers of vascular density (e.g., CD31) and hypoxia (e.g., pimonidazole) can also be performed.

Combination Therapies

Preclinical and clinical evidence suggests that the efficacy of this compound is significantly enhanced when used in combination with other cancer therapies.[10][20] The rationale is that while this compound targets the core of the tumor, a viable rim of proliferating cells often remains.[1][8]

-

With Chemotherapy: Agents like paclitaxel and carboplatin can target the surviving, proliferating cells in the tumor rim.[10]

-

With Anti-Angiogenic Agents: Combining this compound with drugs like bevacizumab offers a dual approach: this compound disrupts the established vasculature, while bevacizumab inhibits the formation of new vessels that could contribute to tumor regrowth.[3][4]

-

With Radiation Therapy: this compound-induced vascular shutdown can trap radiosensitizing agents within the tumor, potentially enhancing the effects of radiation.

Below is a diagram illustrating the complementary actions of this compound in combination therapy.

Caption: Complementary targeting in combination cancer therapy.

Conclusion

Combretastatin A4 Phosphate is a potent vascular disrupting agent with a well-defined mechanism of action centered on the destabilization of the tumor endothelial cell cytoskeleton. While showing limited efficacy as a monotherapy, its ability to induce rapid and extensive central tumor necrosis makes it a highly promising agent for use in combination with chemotherapy, radiation, and anti-angiogenic therapies.[8] Ongoing research and clinical trials continue to explore the full potential of this compound in the oncology treatment landscape.[3][4]

References

- 1. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Clinical trial experience with this compound anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Early Effects of Combretastatin A4 Phosphate Assessed by Anatomic and Carbogen-Based Functional Magnetic Resonance Imaging on Rat Bladder Tumors Implanted in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterizing the Tumor Response to this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combretastatin A4 Phosphate in Treating Patients With Advanced Anaplastic Thyroid Cancer | MedPath [trial.medpath.com]

- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. corning.com [corning.com]

- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 20. Combination therapy studies with the vascular disruptive agent combretastatin-a4-phosphate (this compound) - UCL Discovery [discovery.ucl.ac.uk]

CA4P as a Vascular Disrupting Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin A4-Phosphate (CA4P), a prodrug of combretastatin A4, is a potent vascular disrupting agent (VDA) that has demonstrated significant anti-tumor activity in preclinical and clinical studies. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, this compound targets and disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides an in-depth overview of the core mechanisms, preclinical and clinical data, and key experimental methodologies associated with this compound.

Core Mechanism of Action

This compound is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4). The primary mechanism of action of CA4 involves its interaction with the tubulin cytoskeleton of endothelial cells.

1.1. Tubulin Binding and Microtubule Depolymerization

CA4 binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[1] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules in endothelial cells.[2] The disruption of the microtubule network is a critical event that initiates a cascade of downstream effects.

1.2. Disruption of Endothelial Cell Cytoskeleton and Junctions

The depolymerization of microtubules leads to profound changes in endothelial cell morphology. The cells lose their flattened shape, retract, and become rounded.[3] This cytoskeletal collapse directly impacts the integrity of cell-cell junctions, particularly adherens junctions.

1.3. VE-Cadherin Signaling Pathway

A crucial consequence of microtubule disruption is the disorganization of vascular endothelial (VE)-cadherin, a key protein in endothelial adherens junctions.[3][4] This leads to the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is essential for maintaining endothelial barrier function and cell survival.[3][4] The disruption of VE-cadherin signaling increases vascular permeability.

1.4. RhoA Signaling Pathway

The morphological changes in endothelial cells are also mediated by the activation of the RhoA GTPase signaling pathway.[5] Activation of RhoA and its downstream effector, ROCK, leads to increased actin-myosin contractility, further contributing to the breakdown of endothelial cell junctions and increased permeability.[5]

1.5. Induction of Apoptosis

In addition to its vascular disrupting effects, this compound can directly induce apoptosis in both endothelial and tumor cells.[6][7] This apoptotic effect is, in part, mediated by the accumulation of reactive oxygen species (ROS) and the disruption of the mitochondrial respiratory chain.[6]

// Nodes this compound [label="this compound (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CA4 [label="CA4 (Active Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin\n(Colchicine Site)", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubule\nDepolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytoskeleton [label="Endothelial Cytoskeleton\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VECadherin [label="VE-Cadherin\nSignaling Disruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA Pathway\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Increased Vascular\nPermeability", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; BloodFlow [label="Tumor Blood Flow\nShutdown", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Necrosis [label="Tumor Necrosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> CA4 [label="Dephosphorylation", fontsize=8, fontcolor="#5F6368"]; CA4 -> Tubulin [label="Binds to", fontsize=8, fontcolor="#5F6368"]; Tubulin -> Microtubules [color="#EA4335"]; Microtubules -> Cytoskeleton [color="#EA4335"]; Cytoskeleton -> VECadherin [color="#34A853"]; Cytoskeleton -> RhoA [color="#34A853"]; VECadherin -> Permeability; RhoA -> Permeability; Permeability -> BloodFlow; BloodFlow -> Necrosis; CA4 -> Apoptosis; }

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Data

Numerous preclinical studies have characterized the potent and selective anti-vascular and anti-tumor effects of this compound.

2.1. In Vitro Studies

| Assay | Cell Type | Key Findings | Reference |

| Cytotoxicity (IC50) | HUVEC | 0.003 µM | [6] |

| K562 (Leukemia) | 0.002 µM | [6] | |

| A549 (Lung Cancer) | 0.004 µM | [6] | |

| Tubulin Polymerization | Purified Tubulin | Inhibition of polymerization | [2] |

| Endothelial Cell Migration | HUVEC | Inhibition of migration in wound healing assays | [3] |

| Tube Formation | HUVEC | Inhibition of capillary-like structure formation on Matrigel | [3] |

| Apoptosis | HUVEC, Leukemic cells | Induction of apoptosis via Annexin V/PI staining | [6][7] |

2.2. In Vivo Studies

In animal tumor models, this compound induces a rapid and significant reduction in tumor blood flow within minutes to hours of administration.[2] This leads to extensive tumor necrosis, often leaving a viable rim of tumor cells at the periphery.[2]

| Animal Model | Tumor Type | Key Findings | Reference |

| Mouse | Anaplastic Thyroid Cancer | Significant tumor growth delay and necrosis | [8] |

| Mouse | Ovarian Cancer Xenograft | Reduced tumor blood flow and increased necrosis | [9] |

| Rabbit | VX2 Liver Tumor | Significant decrease in Ktrans on DCE-MRI at 4 hours post-treatment | [1] |

Clinical Data

This compound has been evaluated in numerous Phase I and II clinical trials across a range of solid tumors, both as a monotherapy and in combination with other anticancer agents.

3.1. Monotherapy

Phase I trials established the safety profile of this compound, with the most common dose-limiting toxicities being tumor-related pain and cardiovascular events, particularly a transient increase in blood pressure.[9][10]

3.2. Combination Therapy

This compound has shown promise when combined with standard chemotherapy and anti-angiogenic agents.

Table: Key Phase II Clinical Trial Results for this compound Combination Therapy

| Trial (Cancer Type) | Treatment Arms | Key Efficacy Results | Reference |

| GOG-0186I (Recurrent Ovarian Cancer) | Bevacizumab vs. This compound + Bevacizumab | Median PFS: 7.3 months (combo) vs. 4.8 months (bev alone) (HR=0.69) | [8][9] |

| FALCON (Non-Small Cell Lung Cancer) | Carboplatin + Paclitaxel + Bevacizumab vs. This compound + Chemo + Bevacizumab | Objective Response Rate: 50% (this compound arm) vs. 32% (control arm) | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the effects of this compound. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited literature.

4.1. In Vitro Assays

// Nodes start [label="Start: Cell Culture\n(e.g., HUVEC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Treatment\n(Dose-response & Time-course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytotoxicity [label="Cytotoxicity Assay\n(MTT, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; tubulin [label="Tubulin Polymerization\nAssay", fillcolor="#FBBC05", fontcolor="#202124"]; migration [label="Migration Assay\n(Wound Healing)", fillcolor="#FBBC05", fontcolor="#202124"]; tube_formation [label="Tube Formation Assay\n(Matrigel)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot\n(VE-Cadherin, Akt, RhoA)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> cytotoxicity; treatment -> tubulin; treatment -> migration; treatment -> tube_formation; treatment -> apoptosis; treatment -> western_blot; cytotoxicity -> end; tubulin -> end; migration -> end; tube_formation -> end; apoptosis -> end; western_blot -> end; }

Figure 2: General workflow for in vitro evaluation of this compound.

-

Tubulin Polymerization Assay: Purified tubulin is incubated with GTP at 37°C to induce polymerization. The change in turbidity is measured spectrophotometrically at 340 nm in the presence and absence of this compound.

-

Endothelial Cell Permeability Assay: Endothelial cells are grown to confluence on a porous membrane in a transwell insert. The passage of a tracer molecule (e.g., FITC-dextran) across the monolayer is measured after treatment with this compound.

-

Wound Healing Assay: A scratch is made in a confluent monolayer of endothelial cells. The rate of cell migration to close the wound is monitored by microscopy over time in the presence or absence of this compound.

-

Tube Formation Assay: Endothelial cells are seeded onto a layer of Matrigel. The formation of capillary-like tubular structures is observed and quantified by microscopy after treatment with this compound.

-

Apoptosis Assay (Flow Cytometry): Cells treated with this compound are stained with Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry.

-

Western Blotting: Protein lysates from this compound-treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins in the VE-cadherin and RhoA signaling pathways (e.g., VE-cadherin, β-catenin, Akt, p-Akt, RhoA).

4.2. In Vivo Assays

// Nodes start [label="Start: Tumor Model\n(e.g., Xenograft)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Administration\n(i.v. or i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; imaging [label="Functional Imaging\n(DCE-MRI, PET)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tumor_growth [label="Tumor Growth\nMeasurement", fillcolor="#FBBC05", fontcolor="#202124"]; histology [label="Histological Analysis\n(H&E, IHC, TUNEL)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> imaging; treatment -> tumor_growth; imaging -> histology; tumor_growth -> histology; histology -> end; }

Figure 3: General workflow for in vivo evaluation of this compound.

-

Tumor Models: Subcutaneous xenograft models in immunocompromised mice are commonly used. Tumor cells (e.g., human ovarian or lung cancer cell lines) are injected subcutaneously, and tumors are allowed to grow to a specified size before treatment.

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique is used to assess changes in tumor vascular permeability and blood flow. A contrast agent (e.g., gadolinium) is injected intravenously, and dynamic images are acquired. Pharmacokinetic models are applied to the data to calculate parameters such as Ktrans (volume transfer constant).[1]

-

Positron Emission Tomography (PET): PET with radiotracers like 15O-labeled water can be used to quantify tumor blood flow before and after this compound administration.

-

Immunohistochemistry (IHC): Tumor tissues are harvested, fixed, and sectioned. IHC is performed using antibodies against markers such as CD31 (to visualize blood vessels) and Ki-67 (to assess proliferation).

-

TUNEL Assay: This assay is used to detect apoptotic cells in tumor sections by labeling DNA strand breaks.

Conclusion and Future Directions

This compound is a well-characterized vascular disrupting agent with a clear mechanism of action and demonstrated efficacy in preclinical and clinical settings. Its ability to rapidly shut down tumor blood flow makes it a promising candidate for combination therapies with agents that target the remaining viable tumor rim. Future research should focus on identifying predictive biomarkers of response to this compound and optimizing combination strategies to maximize its therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel vascular disrupting agents.

References

- 1. Monitoring the therapeutic efficacy of this compound in the rabbit VX2 liver tumor using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bevacizumab and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sc.edu [sc.edu]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. Final Overall Survival of a Randomized Trial of Bevacizumab for Primary Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelial paracellular permeability assay [protocols.io]

- 7. Do bevacizumab’s ovarian cancer clinical trial results hold up in the real world? | John Wiley & Sons, Inc. [newsroom.wiley.com]

- 8. Optimal acquisition and modeling parameters for accurate assessment of low Ktrans blood-brain barrier permeability using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. RhoA GTPase Activation Assay G-LISA (colorimetric format) - Cytoskeleton, Inc. [cytoskeleton.com]

The Biological Activity of Combretastatin A4 Phosphate (CA4P) on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Combretastatin A4 Phosphate (CA4P), a water-soluble prodrug of Combretastatin A4, is a potent vascular disrupting agent (VDA) that exhibits profound biological activity against endothelial cells, particularly those involved in tumor neovascularization. Its primary mechanism of action involves the depolymerization of microtubules, leading to a cascade of downstream effects that culminate in the collapse of tumor vasculature and subsequent tumor necrosis. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound on endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action: Targeting the Endothelial Cytoskeleton

This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, this compound inhibits tubulin polymerization, leading to the rapid depolymerization of the microtubule network within endothelial cells[1][2]. This disruption of the microtubule cytoskeleton is the initiating event for a series of morphological and functional changes.

Newly formed endothelial cells, such as those in the tumor vasculature, are particularly sensitive to this compound. This heightened sensitivity is attributed to their less developed actin cytoskeleton, which makes them more reliant on the microtubule network to maintain their shape and structural integrity[2]. In contrast, quiescent endothelial cells in mature blood vessels are more resistant to the effects of this compound due to a more robust actin framework[2].

Effects on Endothelial Cell Morphology and Function

The destabilization of microtubules by this compound triggers a dramatic and rapid alteration in endothelial cell morphology.

-

Cell Shape Change and Retraction: Within minutes of exposure, endothelial cells begin to lose their flattened shape, retract, and round up[3][4]. This is a direct consequence of the compromised microtubule network.

-

Actin Cytoskeleton Reorganization and Membrane Blebbing: this compound induces a reorganization of actin stress fibers[3]. This process is mediated by the Rho/Rho-kinase signaling pathway, leading to increased actomyosin contractility and the formation of membrane blebs[5].

-

Increased Permeability: The morphological changes and disruption of cell-cell junctions lead to a significant increase in the permeability of the endothelial cell monolayer[1][3]. This allows for the leakage of plasma and macromolecules into the surrounding tumor tissue.

-

Disruption of Cell-Cell Adhesion: this compound disrupts the crucial cell-cell adhesion complexes mediated by vascular endothelial (VE)-cadherin and β-catenin[2][3]. This further contributes to the loss of vascular integrity.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data regarding the effects of this compound on endothelial cells.

| Parameter | Cell Type | Concentration | Effect | Reference |

| Inhibition of Proliferation | HUVECs | 5 nM - 10 nM | Significant decrease in FGF-2 or VEGF-A stimulated proliferation | [3] |

| HUVECs | 1 nM | Insufficient to block FGF-2 or VEGF-A stimulated proliferation | [3] | |

| HUVECs | >10 nM | Toxic effects, leading to cell detachment and death | [3] | |

| Cell Shape Change | HUVECs | 1 µM | Membrane blebbing observed within 15-45 minutes | [5] |

| HUVECs | Not specified | 44% reduction in form factor by 10 minutes | [4] | |

| Inhibition of Migration | HUVECs | Not specified | Inhibition of migration into a mechanically denuded area | [3] |

| Induction of Apoptosis | Leukemic Cells | Low, non-toxic doses | Induction of apoptosis through caspase activation and mitochondrial destabilization | [6] |

| VCAM-1 Expression | HUVECs | Low concentrations | Reduction in VCAM-1 expression without inducing cell death | [6] |

Key Signaling Pathways

The biological activity of this compound on endothelial cells is mediated by distinct signaling pathways that are triggered by the initial microtubule disruption.

VE-Cadherin/β-Catenin/Akt Signaling Pathway

This pathway is central to the this compound-induced disruption of endothelial cell-cell junctions and the subsequent increase in vascular permeability.

References

- 1. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

Combretastatin A-4 Phosphate: From a South African Willow to a Potent Vascular Disrupting Agent

A Technical Guide on the Discovery, Origin, and Mechanism of Action of a Promising Anti-Cancer Compound

Executive Summary

Combretastatin A-4 Phosphate (CA4P), a water-soluble prodrug of the natural product Combretastatin A-4 (CA-4), has emerged as a significant vascular disrupting agent (VDA) in the landscape of oncology research.[1] Originally isolated from the bark of the South African bush willow, Combretum caffrum, this small molecule has garnered considerable attention for its potent and selective ability to target and disrupt the established vasculature of solid tumors.[2] This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The document details the journey of this compound from its natural source to its development as a clinical candidate, presenting key experimental data, methodologies, and the intricate signaling pathways it modulates.

Discovery and Origin

The story of Combretastatin A-4 begins with the pioneering work of Professor George R. Pettit and his team at the Cancer Research Institute at Arizona State University.[2] Their investigation into natural sources for potential anti-cancer agents led them to the South African bush willow, Combretum caffrum.[2]

Isolation from Combretum caffrum

Experimental Protocol: Isolation of Combretastatin A-4

A general protocol for the isolation of Combretastatin A-4 from Combretum caffrum involves the following key steps:

-

Extraction: Dried and milled bark of Combretum caffrum is subjected to solvent extraction, typically with a mixture of dichloromethane and methanol, to obtain a crude extract.[5]

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents, such as a methanol-water mixture and ligroin, followed by carbon tetrachloride and methylene chloride, to separate compounds based on their polarity.[5]

-

Chromatographic Purification: The fraction exhibiting the highest bioactivity is further purified using a series of chromatographic techniques. This often includes column chromatography on silica gel and Sephadex LH-20, which separates compounds based on their affinity for the stationary phase and their size, respectively.[5]

-

Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and ultimately confirmed by X-ray crystallography.[5]

The Challenge of Solubility and the Advent of this compound

While Combretastatin A-4 demonstrated remarkable anti-cancer activity, its poor water solubility presented a significant hurdle for its clinical development.[6] To overcome this limitation, a water-soluble prodrug, Combretastatin A-4 Phosphate (this compound), was synthesized.[6] This phosphate ester is readily converted in vivo by endogenous phosphatases to the active parent compound, Combretastatin A-4.[6]

Experimental Protocol: Synthesis of Combretastatin A-4 Phosphate (this compound)

The synthesis of this compound from CA-4 is a critical step in its pharmaceutical development. A common synthetic route involves the phosphorylation of the phenolic hydroxyl group of CA-4.

-

Synthesis of Combretastatin A-4: The chemical synthesis of Combretastatin A-4 is often achieved through a Wittig reaction, which allows for the stereoselective formation of the cis-stilbene backbone.[7] This typically involves the reaction of a phosphonium salt (e.g., 3,4,5-trimethoxybenzylphosphonium bromide) with an appropriate aldehyde (e.g., isovanillin).[8]

-

Phosphorylation: The hydroxyl group of the synthesized Combretastatin A-4 is then phosphorylated. This can be achieved by reacting CA-4 with a phosphorylating agent such as phosphorus oxychloride or dibenzyl phosphite, followed by deprotection.[6]

-

Salt Formation: The resulting phosphate monoester is then converted to a water-soluble salt, typically the disodium salt, by treatment with a sodium base such as sodium bicarbonate or sodium hydroxide.[6]

Mechanism of Action: A Dual Assault on Tumor Vasculature

Combretastatin A-4 Phosphate exerts its anti-tumor effects primarily by acting as a potent vascular disrupting agent (VDA). Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and destroy the pre-existing vasculature that is essential for tumor survival and growth.[9] The mechanism of action of this compound is multifaceted, involving both the disruption of the endothelial cell cytoskeleton and the perturbation of key signaling pathways that maintain vascular integrity.

Inhibition of Tubulin Polymerization

-

Cell Shape Change: Endothelial cells, which are normally flattened, undergo a dramatic change in shape, becoming more rounded.

-

Increased Vascular Permeability: The alteration in cell shape leads to the formation of gaps between endothelial cells, increasing the permeability of the tumor blood vessels.

-

Vascular Shutdown: The combination of endothelial cell shape change and increased permeability leads to a rapid and selective shutdown of blood flow within the tumor, causing extensive tumor necrosis due to oxygen and nutrient deprivation.

Disruption of Key Signaling Pathways

Beyond its direct effects on the microtubule cytoskeleton, this compound also modulates critical signaling pathways that are essential for maintaining the integrity of the tumor vasculature.

Vascular endothelial (VE)-cadherin is a key component of adherens junctions, which are crucial for cell-cell adhesion between endothelial cells.[10] The integrity of these junctions is vital for maintaining a functional vascular barrier. This compound has been shown to disrupt VE-cadherin signaling, leading to a loss of endothelial cell cohesion.[10] This disruption is thought to be a consequence of the underlying cytoskeletal collapse induced by tubulin depolymerization.

The Rho family of small GTPases, particularly RhoA, plays a critical role in regulating the actin cytoskeleton and cell adhesion. Activation of the RhoA signaling pathway can lead to increased stress fiber formation and cell contraction, which can compromise endothelial barrier function.[11] Studies have indicated that this compound can induce the activation of RhoA in endothelial cells, contributing to the observed increase in vascular permeability.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Combretastatin A-4 and its phosphate prodrug, this compound.

Table 1: In Vitro Cytotoxicity of Combretastatin A-4 (CA-4)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 0.02 | [4] |

| LoVo | Colon Cancer | 0.005 (µg/ml) | [4] |

| Colo 205 | Colon Cancer | 0.07 (µg/ml) | [4] |

| DLD-1 | Colon Cancer | 0.005 (µg/ml) | [4] |

| HCT-15 | Colon Cancer | 0.0009 (µg/ml) | [4] |

| L1210 | Murine Leukemia | ~0.003 | [4] |

| P388 | Murine Leukemia | ~0.003 | [4] |

Table 2: Pharmacokinetic Parameters of Combretastatin A-4 Phosphate (this compound) and Combretastatin A-4 (CA-4) in Humans (Phase I Clinical Trials)

| Compound | Dose (mg/m²) | Cmax (µM) | AUC (µM·h) | t1/2 (h) | Reference |

| This compound | 50 | 0.99 ± 0.33 | 1.42 ± 0.30 | 1.81 ± 0.61 | [6] |

| 65 | 1.73 ± 0.62 | 3.19 ± 1.47 | 1.90 ± 0.61 | [6] | |

| CA-4 | 5 | - | 0.169 | - | |

| 68 | - | 2.33 | - | ||

| 114 | - | 3.29 | - | ||

| 60 | - | - | ~4.2 |

Note: Pharmacokinetic parameters can vary depending on the study design, patient population, and analytical methods used.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the complex biological processes involved in the action of Combretastatin A-4 Phosphate, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Machine Learning Models for Human In Vivo Pharmacokinetic Parameters with In-House Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bibliographies: 'Combretum caffrum' – Grafiati [grafiati.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. CN1319978C - Combretastatin compound preparation method - Google Patents [patents.google.com]

- 6. The synthesis of (E) and (Z)-combretastatins A-4 and a phenanthrene from Combretum caffrum | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Clinical trial experience with this compound anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contains all pharmacokinetic data for the Phase 1 study. [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to CA4P Tubulin Binding and Microtubule Depolymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A4-phosphate (CA4P) is a water-soluble prodrug of Combretastatin A4 (CA4), a potent tubulin-binding agent that demonstrates significant anti-cancer and anti-angiogenic properties. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with tubulin, subsequent microtubule depolymerization, and the downstream signaling events that lead to vascular disruption in tumors. Detailed experimental protocols for key assays and quantitative data on this compound's activity are presented to support further research and development in this area.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established strategy in cancer therapy.

Combretastatin A4-phosphate (this compound) is a leading vascular disrupting agent (VDA) that targets the tumor vasculature.[1] It is a prodrug that is rapidly dephosphorylated in vivo to its active form, Combretastatin A4 (CA4).[1] CA4 exerts its potent anti-cancer effects by binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent depolymerization of the existing microtubule network.[2][3] This disruption of the cytoskeleton in endothelial cells is a key event that triggers a cascade of downstream effects, ultimately leading to the collapse of tumor blood vessels and subsequent tumor necrosis.[1]

Mechanism of Action: Tubulin Binding and Microtubule Depolymerization

The primary molecular target of CA4 is the tubulin heterodimer. The binding of CA4 to tubulin inhibits the polymerization of tubulin into microtubules.

Binding to the Colchicine Site on β-Tubulin

CA4 binds to the colchicine-binding site located at the interface between the α- and β-tubulin subunits.[2][3] This binding is reversible. The binding of CA4 induces a conformational change in the tubulin dimer, preventing it from incorporating into growing microtubules. This leads to a net depolymerization of the microtubule network.

Quantitative Analysis of Tubulin Binding

The affinity of CA4 for tubulin has been quantified, with a reported dissociation constant (Kd) of 0.4 μM for its binding to β-tubulin.[4]

Table 1: Tubulin Binding Affinity of Combretastatin A4 (CA4)

| Compound | Target | Binding Affinity (Kd) |

| Combretastatin A4 (CA4) | β-tubulin | 0.4 μM[4] |

Downstream Signaling and Vascular Disruption

The depolymerization of microtubules in endothelial cells initiates a signaling cascade that culminates in the disruption of tumor vasculature. A key pathway affected is the Vascular Endothelial (VE)-cadherin signaling pathway.

Disruption of microtubules leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, disrupts the integrity of VE-cadherin-mediated cell-cell junctions. This disruption increases the permeability of the endothelial barrier, leading to leakage from the tumor blood vessels. Furthermore, the depolymerization of the mitotic spindle during cell division leads to mitotic arrest and subsequent apoptosis of proliferating endothelial cells. This combination of increased permeability and endothelial cell death results in the rapid collapse of the tumor vasculature and extensive tumor necrosis.

In Vitro Efficacy: Cytotoxicity

This compound exhibits potent cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

Table 2: IC50 Values of Combretastatin A4 (CA4) and its Phosphate Prodrug (this compound) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| HeLa | Cervical Cancer | CA4 Analog (13k) | 1.2[5] |

| HepG2 | Liver Cancer | CA4 Analog (TP5) | 0.8[6] |

| SGC-7901 | Gastric Cancer | CA4 Analog (13k) | (Value not specified)[5] |

| MG-63 | Osteosarcoma | CA4 | (See Figure 2 in source)[7] |

| HCT-116 | Colorectal Cancer | CA4 | (See Figure 2 in source)[7] |

| HT-29 | Colorectal Cancer | CA4 | (See Figure 2 in source)[7] |

| ARO | Anaplastic Thyroid Carcinoma | This compound | ~0.01-0.1 |

| DRO | Anaplastic Thyroid Carcinoma | This compound | ~0.01-0.1 |

| KAT-4 | Anaplastic Thyroid Carcinoma | This compound | ~0.01-0.1 |

Note: The table includes data for CA4 and its analogs/prodrug from various studies to provide a broader perspective on its efficacy. Direct comparison of absolute values should be made with caution due to differing experimental conditions.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound or CA4

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute purified tubulin in ice-cold General Tubulin Buffer containing GTP to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare serial dilutions of this compound or CA4 in General Tubulin Buffer.

-

Pre-warm a 96-well plate to 37°C in a spectrophotometer.

-

Add the compound dilutions to the wells of the pre-warmed plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.[8]

-

The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

Combretastatin A4-phosphate is a potent tubulin-binding agent that exerts its anti-cancer effects primarily through the disruption of tumor vasculature. Its mechanism of action is initiated by the binding of its active form, CA4, to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent depolymerization of the microtubule network. This cytoskeletal disruption in endothelial cells triggers a signaling cascade involving RhoA and VE-cadherin, resulting in increased vascular permeability and endothelial cell apoptosis. The detailed understanding of this compound's mechanism of action and the availability of robust experimental protocols are crucial for the continued development and optimization of this and other vascular disrupting agents for cancer therapy.

References

- 1. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combretastatin A4 | Microtubule Associated | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel CA-4 analogs as dual inhibitors of tubulin polymerization and PD-1/PD-L1 interaction for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]

- 8. cytoskeleton.com [cytoskeleton.com]

Methodological & Application

Application Notes and Protocols for CA4P Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Combretastatin A4-Phosphate (CA4P), a vascular disrupting agent (VDA), in various mouse models of cancer. The following sections detail the mechanism of action, administration protocols, and methods for assessing the anti-tumor effects of this compound.

Mechanism of Action

This compound is a prodrug that is rapidly dephosphorylated in vivo to its active form, combretastatin A4 (CA4). CA4 targets the tubulin cytoskeleton of endothelial cells, leading to a rapid change in endothelial cell shape and subsequent disruption of the tumor vasculature. This vascular shutdown causes a cascade of events including increased vascular permeability, hemorrhagic necrosis, and ultimately, a significant reduction in tumor blood flow. A key molecular mechanism involves the disruption of vascular endothelial-cadherin (VE-cadherin) signaling at adherens junctions between endothelial cells, which compromises vascular integrity.

Signaling Pathway Disruption by this compound

This compound disrupts the stability of endothelial cell junctions by interfering with the VE-cadherin signaling pathway. By binding to tubulin, this compound leads to microtubule depolymerization, which in turn affects the localization and function of proteins critical for maintaining cell-cell adhesion. This disruption leads to the internalization of VE-cadherin, increased endothelial permeability, and vascular collapse within the tumor.

Caption: this compound signaling pathway disruption in endothelial cells.

Experimental Protocols

This compound Preparation and Administration

Materials:

-

Combretastatin A4-Phosphate (this compound) powder

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

-

On the day of administration, weigh the required amount of this compound powder.

-

Dissolve the this compound powder in sterile saline to the desired final concentration (e.g., 10 mg/mL).

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Administer the this compound solution to mice via intraperitoneal (IP) injection. The injection volume is typically calculated based on the mouse's body weight (e.g., 0.01 mL/g).

Mouse Tumor Models and this compound Dosing Regimens

The selection of a mouse model is critical for studying the effects of this compound and should be aligned with the specific cancer type and research question.

| Tumor Model | Mouse Strain | Rationale for Use | Typical this compound Dosage | Administration Schedule |

| KHT Sarcoma | C3H/HeN | A well-characterized, rapidly growing tumor model used to study tumor pathophysiology and response to vascular targeting agents.[1] | 100 mg/kg | Single IP injection |

| N202 Mammary Carcinoma | FVB | A transplantable mammary tumor model to investigate the role of the tumor microenvironment, such as tumor-associated macrophages, in response to VDAs.[2] | 50 mg/kg | Daily IP injections for 3 consecutive days |

| MMTV-PyMT | FVB | A transgenic mouse model that spontaneously develops mammary tumors, closely mimicking human breast cancer progression. | 50 mg/kg | Single IP injection |

| Anaplastic Thyroid Cancer (ARO, KAT-4) Xenograft | Nude (athymic) | To evaluate the efficacy of this compound in a highly aggressive and poorly differentiated human cancer. | Not specified in abstract | Part of a triple-drug combination therapy |

| Pancreatic Neuroendocrine Tumors (PNETs) | MEN1 knockout | A genetically engineered mouse model that develops functional insulinomas, representing a highly vascular tumor type. | 100 mg/kg | IP injection on Monday, Wednesday, and Friday for four weeks |

Assessment of Tumor Response

This protocol assesses the extent of functional vasculature within the tumor.

Workflow:

Caption: Workflow for tumor perfusion analysis.

Detailed Protocol:

-

Following this compound treatment at the desired time points (e.g., 4, 24, 72 hours), administer Hoechst 33342 dye via intravenous (IV) injection (e.g., tail vein) at a concentration of 15 mg/kg.

-

Allow the dye to circulate for 1-2 minutes.

-

Euthanize the mouse and immediately excise the tumor.

-

Embed the tumor in Optimal Cutting Temperature (OCT) compound and flash-freeze in liquid nitrogen or on dry ice.

-

Cut frozen sections (e.g., 10 µm thick) using a cryostat.

-

Mount the sections on glass slides.

-

Visualize the sections using a fluorescence microscope with a UV filter.

-

Capture images and quantify the fluorescent (perfused) areas relative to the total tumor area using image analysis software.

IHC can be used to assess changes in microvessel density (CD31), cell proliferation (Ki67), and the expression of pro-angiogenic factors (VEGF).

General IHC Protocol for Paraffin-Embedded Sections:

-

Tissue Fixation and Processing:

-

Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions.

-

Clear the tissue with xylene.

-

Infiltrate and embed the tissue in paraffin wax.

-

-

Sectioning:

-

Cut 4-5 µm thick sections using a microtome.

-

Mount sections on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate sections through a series of graded ethanol solutions to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating (e.g., in a pressure cooker or water bath).

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate with the primary antibody (e.g., anti-CD31, anti-Ki67, anti-VEGF) at the appropriate dilution and temperature (e.g., overnight at 4°C).

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various mouse tumor models.

Table 1: Effect of this compound on Tumor Necrosis

| Tumor Model | This compound Dose (mg/kg) | Time Post-Treatment | Necrotic Fraction (%) | Reference |

| Rat Bladder Carcinoma (in nude mice) | 100 | 24 hours | 34 ± 18 | |

| Control (untreated) | - | - | 12 ± 15 | |

| MMTV-PyMT Mammary Tumor | 50 | 24 hours | Significantly increased vs. control (p < 0.05) | [2] |

| C3H Mammary Carcinoma | 250 | Not specified | 89% increase (neutrophils present) | [3] |

| C3H Mammary Carcinoma | 250 | Not specified | 359% increase (neutrophils depleted) | [3] |

Table 2: Effect of this compound on Tumor Perfusion and Microvessel Density

| Tumor Model | This compound Dose (mg/kg) | Parameter | Time Post-Treatment | Observation | Reference |

| KHT Sarcoma | 100 | Perfusion (Hoechst 33342) | 4 hours | Significant reduction in patent vessels | [1] |

| KHT Sarcoma | 100 | Perfusion (Hoechst 33342) | 72 hours | Perfusion partially recovered | [1] |

| Lewis Lung Carcinoma | 100 | Microvessel Density (CD31) | 24 hours | 45% reduction | |

| B16F10 Melanoma | 30 | Microvessel Density (CD31) | 6 hours | Significant decrease |

Table 3: Effect of this compound on Tumor Cell Proliferation

| Tumor Model | This compound Dose (mg/kg) | Parameter | Time Post-Treatment | Observation | Reference |

| KHT Sarcoma | 100 | Proliferation (Ki67) | 4 hours | Decreased in the whole tumor | [1] |

| KHT Sarcoma | 100 | Proliferation (Ki67) | 24 hours | Decreased in the tumor periphery | [1] |

| Anaplastic Thyroid Cancer Xenograft | Not specified | DNA Synthesis (BrdU) | Not specified | No direct inhibition of DNA synthesis |

References

Application Notes and Protocols: In Vitro Assays for CA4P-Mediated Vascular Disruption

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Combretastatin A4-Phosphate (CA4P), a potent vascular disrupting agent (VDA). The protocols outlined below are designed to assess the multifaceted effects of this compound on endothelial cells, the primary target of its anti-vascular activity.

Introduction to this compound and its Mechanism of Action

Combretastatin A4-Phosphate (this compound) is a prodrug that is rapidly converted to its active form, combretastatin A4 (CA4). CA4 exerts its potent anti-tumor effects by targeting the tumor vasculature. Its primary mechanisms of action involve:

-

Microtubule Depolymerization: CA4 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the endothelial cell cytoskeleton leads to profound changes in cell shape, causing the cells to become more spherical. This morphological alteration increases vascular permeability and leads to a rapid shutdown of blood flow within the tumor.

-

Disruption of Endothelial Cell Junctions: this compound has been shown to interfere with the function of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[1] This disruption of cell-cell contacts further contributes to increased vascular permeability and the collapse of the tumor vasculature.[1]

The following sections provide detailed protocols for key in vitro assays to quantify the vascular disrupting effects of this compound, a summary of expected quantitative data, and a visualization of the signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endothelial cells as reported in various in vitro studies. These values can serve as a reference for expected outcomes when testing this compound or similar compounds.

Table 1: Cytotoxicity of this compound in Endothelial Cells

| Cell Line | Assay | Incubation Time (hours) | IC50 |

| HUVEC | MTT | 48 | ~3 nM |

| HUVEC | CCK8 | 24 | Inhibition observed at ≥ 0.1 ng/mL |

| HUVEC | Proliferation | 48 | Significant inhibition at 1 nM |

Table 2: Effects of this compound on Endothelial Cell Functions

| Assay | Cell Line | This compound Concentration | Observed Effect |

| Tube Formation | HUVEC | 10 nM | Complete inhibition of FGF-2-mediated tube formation. |

| Cell Migration (Wound Healing) | HUVEC | 10 nM | Complete blockage of FGF-2-mediated cell migration. |

| Cell Migration (Wound Healing) | HUVEC | 0.01 µg/mL | Inhibition of migration. |

| Apoptosis | HUVEC | 10-50 nM | No significant apoptosis observed at 24 hours.[2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess this compound's vascular disrupting properties are provided below.

Endothelial Cell Viability and Proliferation Assay (MTT/CCK8)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

96-well tissue culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM-2 medium.

-

Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.

-

This compound Treatment: Prepare serial dilutions of this compound in EGM-2 medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

For CCK8 Assay: Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

Basement membrane extract (e.g., Matrigel)

-

96-well tissue culture plates (pre-chilled)

-

This compound stock solution

-

Calcein AM (optional, for fluorescence imaging)

-

Inverted microscope with a camera

Protocol:

-

Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 medium at a concentration of 2 x 10⁵ cells/mL.

-

This compound Treatment: Add the desired concentrations of this compound to the cell suspension.

-

Cell Seeding: Add 100 µL of the cell suspension (containing this compound) to each well of the coated plate.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope. For fluorescence imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

This compound stock solution

-

Inverted microscope with a camera

Protocol:

-

Create a Confluent Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.

-

Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash: Gently wash the wells with PBS to remove detached cells and debris.

-

This compound Treatment: Add fresh EGM-2 medium containing different concentrations of this compound to the wells. Include a vehicle control.

-

Imaging: Immediately after adding the treatment, capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure or the rate of cell migration for each treatment condition. Image analysis software can be used to quantify the open area of the wound over time.

Endothelial Cell Apoptosis Assay (Annexin V Staining)

This assay determines if this compound induces apoptosis in endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed HUVECs in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the vascular disrupting effects of this compound in vitro.

Caption: General experimental workflow for in vitro assessment of this compound.

This compound Signaling Pathway

The diagram below illustrates the key signaling pathways disrupted by this compound in endothelial cells.

Caption: Signaling pathways affected by this compound in endothelial cells.

References

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining CA4P with Chemotherapy to Achieve Synergistic Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of the vascular disrupting agent Combretastatin A4-Phosphate (CA4P) when combined with conventional chemotherapy. The information is intended to guide researchers in designing and executing experiments to evaluate this promising combination therapy.

Introduction

Combretastatin A4-Phosphate (this compound), a prodrug of combretastatin A4, is a potent vascular disrupting agent (VDA) that selectively targets the tumor vasculature.[1] this compound functions by binding to tubulin, leading to the disruption of the endothelial cell cytoskeleton, which in turn causes a rapid shutdown of blood flow within the tumor. This results in extensive tumor necrosis.[1] However, a viable rim of tumor cells often survives at the periphery, leading to tumor regrowth.[1] This limitation has prompted the investigation of combining this compound with cytotoxic chemotherapy to eradicate the remaining cancer cells, a strategy that has demonstrated significant synergistic anti-tumor activity in preclinical and clinical studies.

The primary mechanism of synergy lies in this compound's ability to compromise the tumor's blood supply, thereby creating a hostile microenvironment. This vascular disruption is thought to enhance the efficacy of subsequently administered chemotherapy by trapping the drugs within the tumor and targeting the surviving, metabolically stressed cancer cells in the tumor rim.

This document outlines protocols for in vitro and in vivo studies to assess the synergistic effects of this compound in combination with various chemotherapeutic agents, including paclitaxel, cisplatin, and doxorubicin.

Data Presentation: Summary of Preclinical and Clinical Findings

The following tables summarize quantitative data from key studies investigating the synergistic effects of this compound and chemotherapy combinations.

Table 1: In Vivo Efficacy of this compound and Chemotherapy Combinations

| Cancer Type | Chemotherapy Agent | Animal Model | This compound Dose & Schedule | Chemotherapy Dose & Schedule | Key Synergistic Outcomes | Reference |

| Anaplastic Thyroid Cancer | Paclitaxel + Carboplatin | Nude Mouse Xenograft | Not specified | Not specified | Significant reduction in tumor growth and weight compared to single agents. | [2] |

| Murine Colon Adenocarcinoma | 5-Fluorouracil | Murine Model | Not specified | Not specified | Significant anti-tumor effects (p < 0.01) and extensive necrosis. | [3] |

| Osteosarcoma | Cisplatin | Nude Mouse Xenograft | Not specified | Not specified | Significant inhibition of tumor growth and lung metastasis; increased apoptosis and necrosis. | [4] |

| B16-F10 Melanoma | Doxorubicin (liposomal) | Murine Model | 50 mg/kg (intratumoral, every 2 days) | Not specified | Greater inhibition of tumor growth compared to monotherapies. | [5] |

Table 2: Clinical Trial Data on this compound and Chemotherapy Combinations

| Cancer Type | Chemotherapy Agent(s) | Phase | this compound Dose | Chemotherapy Dose | Key Findings | Reference | |---|---|---|---|---|---| | Advanced Solid Tumors | Carboplatin + Paclitaxel | Phase II | 45 or 63 mg/m² | Carboplatin (AUC 6), Paclitaxel (200 mg/m²) | Evaluation of safety and efficacy. |[6] | | Advanced Cancer | Carboplatin | Phase I | 27 and 36 mg/m² | Carboplatin (AUC 4 and 5) | Dose-limiting thrombocytopenia observed. |[7] | | Advanced Cancer | Carboplatin + Paclitaxel | Phase Ib | 54 to 72 mg/m² | Carboplatin (AUC 5), Paclitaxel (175 mg/m²) | Well-tolerated with antitumor activity in heavily pretreated patients. | | | Non-Small Cell Lung Cancer | Carboplatin + Paclitaxel + Bevacizumab | Phase II | 60 mg/m² | Standard doses | Trend towards improved survival. | |

Experimental Protocols

In Vitro Synergy Assessment

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent (e.g., doxorubicin) on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound (stock solution in sterile water or DMSO)

-

Chemotherapy agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, at various concentration ratios.

-

Remove the medium and add 100 µL of medium containing the drugs to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound and chemotherapy combinations.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound and chemotherapy agent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Synergy Assessment

1. Human Tumor Xenograft Model

This protocol describes the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound and chemotherapy combinations.

Materials:

-